Cymal-4

Übersicht

Beschreibung

GNE 9278 ist ein positiver allosterischer Modulator von N-Methyl-D-Aspartat-Rezeptoren. Diese Rezeptoren sind ionotrope Glutamat-Rezeptoren, die an Lernen, Gedächtnis und synaptischer Plastizität beteiligt sind. Dysfunktionen dieser Rezeptoren wurden mit verschiedenen neurologischen Erkrankungen in Verbindung gebracht, wie z. B. Epilepsie, Entwicklungsverzögerung und ischämischer Schlaganfall .

Herstellungsmethoden

Der chemische Name von GNE 9278 lautet 4-Cyclohexyl-N-(7-Hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzolsulfonamid

Wissenschaftliche Forschungsanwendungen

GNE 9278 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung zur Untersuchung der Modulation von N-Methyl-D-Aspartat-Rezeptoren verwendet. In der Biologie wird GNE 9278 verwendet, um die Rolle dieser Rezeptoren bei verschiedenen physiologischen und pathologischen Prozessen zu untersuchen. In der Medizin hat GNE 9278 potenzielle therapeutische Anwendungen bei neurologischen Erkrankungen wie Epilepsie und ischämischem Schlaganfall, indem es die Funktion von N-Methyl-D-Aspartat-Rezeptoren verstärkt . In der Industrie kann GNE 9278 bei der Entwicklung neuer Medikamente eingesetzt werden, die auf N-Methyl-D-Aspartat-Rezeptoren abzielen .

Wirkmechanismus

GNE 9278 entfaltet seine Wirkung durch die Bindung an die transmembranäre Domäne von N-Methyl-D-Aspartat-Rezeptoren. Diese Bindung erhöht die Rezeptorströme in Gegenwart sättigender Konzentrationen von Glutamat und Glycin. GNE 9278 potenziert N-Methyl-D-Aspartat-Rezeptoren, die GluN2A-, GluN2B-, GluN2C- und GluN2D-Untereinheiten enthalten. Die Verbindung verlangsamt die Deaktivierung des Rezeptors und verstärkt die Potenz von Glutamat und Glycin .

Wirkmechanismus

Target of Action

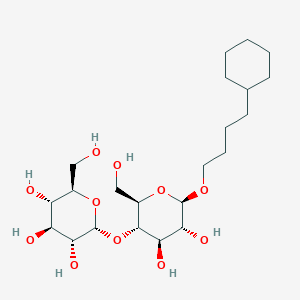

Cymal-4, also known as 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside, is primarily used as a detergent for membrane protein solubilization . Its primary targets are the integral membrane proteins that are essential for the transport of charged and large chemicals in and out of the cell .

Mode of Action

This compound interacts with its targets, the membrane proteins, by extracting them from the membrane . This extraction is achieved through the amphiphilic nature of this compound, which has a hydrophilic headgroup and a hydrophobic tail . This allows this compound to insert itself into the lipid bilayer of the membrane, solubilize the membrane proteins, and form micelles around them .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the process of membrane protein extraction and solubilization .

Pharmacokinetics

Its effectiveness in solubilizing membrane proteins can be influenced by its concentration in the solution, referred to as the critical micelle concentration (cmc) . The CMC of this compound is relatively low, which means it can form micelles and solubilize membrane proteins at low concentrations .

Result of Action

The primary result of this compound’s action is the solubilization of membrane proteins . By forming micelles around these proteins, this compound effectively removes them from the membrane environment and allows them to be studied in detail . This is particularly useful for the structural analysis of membrane proteins, which can be challenging to study in their native environment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature of the solution can affect the CMC of this compound and thus its ability to form micelles . Additionally, the presence of other substances in the solution, such as salts or other detergents, can also impact the effectiveness of this compound .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

GNE 9278 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von GNE 9278 beispielsweise zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zur Bildung von Aminen oder Alkoholen führen kann .

Vergleich Mit ähnlichen Verbindungen

GNE 9278 ist unter den positiven allosterischen Modulatoren von N-Methyl-D-Aspartat-Rezeptoren aufgrund seiner hohen Selektivität und Potenz einzigartig. Zu ähnlichen Verbindungen gehören andere positive allosterische Modulatoren, wie z. B. GNE-0723 und GNE-0831, die ebenfalls auf N-Methyl-D-Aspartat-Rezeptoren abzielen, aber unterschiedliche Selektivitätsprofile und Potenzen haben können . Die Fähigkeit von GNE 9278, mehrere Untereinheiten von N-Methyl-D-Aspartat-Rezeptoren zu potenzieren, macht es zu einem wertvollen Werkzeug für die Forschung und für potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O11/c23-10-13-15(25)16(26)18(28)22(31-13)33-20-14(11-24)32-21(19(29)17(20)27)30-9-5-4-8-12-6-2-1-3-7-12/h12-29H,1-11H2/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNQXDHDSXBSFV-WXFJLFHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470113 | |

| Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181135-57-9 | |

| Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of CYMAL-4 in membrane protein research, and how does its structure impact its function?

A1: this compound, or 4-cyclohexyl-1-butyl-β-D-maltoside, is a non-ionic detergent commonly used to solubilize and purify membrane proteins. [, ] It acts as a surfactant, effectively extracting membrane proteins from their native lipid environment while maintaining their structural and functional integrity. [] The structure of this compound features a hydrophilic maltoside head group that interacts with water molecules and a hydrophobic cyclohexyl-butyl tail that associates with the hydrophobic regions of membrane proteins. [, ] This amphiphilic nature allows this compound to form micelles around membrane proteins, effectively replacing the lipid bilayer and keeping them soluble in aqueous solutions.

Q2: How do researchers optimize the use of this compound for membrane protein studies?

A2: Researchers often need to optimize the concentration of this compound to achieve maximum enantioseparation during membrane protein analysis. [] For example, studies have shown that increasing the length of the hydrophobic tail in related CYMAL surfactants (like CYMAL-5 and CYMAL-6) shifts the optimal concentration for enantioresolution to lower values. [] This suggests that the balance between hydrophilic and hydrophobic interactions is crucial for efficient separation. Moreover, researchers have explored using mixtures of different CYMAL surfactants to broaden the optimal concentration range for enantioseparation. [] For instance, combining CYMAL-6 with CYMAL-1 or CYMAL-2 has proven effective in extending the concentration range for achieving maximum enantioresolution. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.